molecular formula C9H5F3N2O B13710996 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Cat. No.: B13710996
M. Wt: 214.14 g/mol
InChI Key: BDGFBLOUHNUYNX-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a chemical reagent of significant interest in medicinal chemistry and anticancer research. Compounds based on the 1,2,5-oxadiazole (also known as furazan) scaffold have been demonstrated to exhibit a broad spectrum of biological activities, with particular promise in antiproliferative studies . Research indicates that 1,2,5-oxadiazole derivatives can show potent activity against various human cancer cell lines, including HCT-116 (colon carcinoma), HeLa (cervical adenocarcinoma), and breast cancer cells . The mechanism of action for this class of compounds is under active investigation; early studies on a related derivative suggest that the antiproliferative effect may involve the inhibition of topoisomerase IIα, a critical enzyme for DNA replication and cell division . The presence of the trifluoromethyl (CF 3 ) group on the phenyl ring is a common strategy in drug design. This moiety can significantly influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, thereby modulating its overall pharmacological profile . This makes this compound a valuable building block for researchers developing novel therapeutic agents and probing biochemical pathways. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H

InChI Key

BDGFBLOUHNUYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Oxadiazoles with Trifluoromethyl Substituents

The synthesis of trifluoromethyl-substituted oxadiazoles generally follows these key steps:

These steps are supported by the literature describing the preparation of 3,5-bis(perfluoroalkyl)-1,2,4-oxadiazoles via reaction of perfluoroalkyl amidoximes with perfluoroacyl chlorides, followed by cyclization at elevated temperatures (200–300 °C) with phosphorus pentoxide or under solvent-free conditions with excess perfluoroacyl chloride.

Specific Synthetic Route for 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

While direct literature on 1,2,5-oxadiazole derivatives with the exact substitution pattern is limited, closely related 1,3,4-oxadiazole derivatives bearing trifluoromethyl groups on aromatic rings provide a valuable synthetic blueprint.

A representative synthetic sequence adapted from detailed studies includes:

Step Reaction Description Key Reagents and Conditions Product and Yield
1 Preparation of trifluoromethyl-substituted aromatic acid chloride Starting from 4-(trifluoromethyl)pyridine-3-carboxylic acid, treated with thionyl chloride (SOCl₂) in toluene at reflux with catalytic dimethylformamide (DMF) Acid chloride intermediate, used without purification
2 Conversion to methyl ester Acid chloride reacted with methanol at 10 °C, then refluxed 4–5 h Methyl ester intermediate
3 Formation of carbohydrazide Methyl ester refluxed with hydrazine hydrate (99%) in methanol for 7–9 h 4-(Trifluoromethyl)pyridine-3-carbohydrazide, 73% yield, mp 164–167 °C
4 Cyclization to chloromethyl-oxadiazole Carbohydrazide reacted with chloroacetic acid in presence of phosphorus oxychloride (POCl₃), refluxed 8–10 h at 105–110 °C 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine, 71% yield, mp 60–64 °C
5 Substitution to azidomethyl derivative Chloromethyl derivative treated with sodium azide in dimethylacetamide (DMA) at 20 °C for 4–5 h 3-(5-(Azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine, 68% yield, mp 115–119 °C (decomp.)
6 Further functionalization (e.g., triazole formation) Azidomethyl derivative reacted with acetylacetone and potassium carbonate in DMSO under nitrogen at room temperature for 8–10 h 1,4,5-Trisubstituted 1,2,3-triazole derivatives

This sequence exemplifies the formation of the oxadiazole ring via cyclization of carbohydrazide intermediates and subsequent functionalization of the oxadiazole ring for further derivatization.

Cyclization and Dehydration Conditions

  • The cyclization to the oxadiazole ring is typically achieved by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
  • Cyclization temperatures range from 100 °C (POCl₃ reflux) to 200–300 °C (P₂O₅).
  • Solvent-free conditions or use of chlorinated solvents are common depending on the reagents.
  • The reaction progress is monitored by thin layer chromatography (TLC) and confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry.

Characterization and Confirmation of Structure

The synthesized compounds are characterized by:

Summary Table of Key Preparation Steps for this compound Derivatives

Step No. Intermediate/Product Reagents/Conditions Yield (%) Characterization Highlights
1 Acid chloride from trifluoromethyl-substituted acid SOCl₂, toluene, DMF, reflux Not isolated TLC monitoring
2 Methyl ester Methanol, reflux Not isolated GCMS confirmation
3 Carbohydrazide Hydrazine hydrate, reflux 73 IR (C=O, NH), ¹H NMR, GCMS
4 Chloromethyl oxadiazole Chloroacetic acid, POCl₃, reflux 71 IR (C-O-C, C=N), ¹H NMR, GCMS
5 Azidomethyl oxadiazole Sodium azide, DMA, 20 °C 68 IR (N₃ stretch), ¹H NMR, LCMS
6 Triazole derivative (optional) Acetylacetone, K₂CO₃, DMSO, RT 62 ¹H NMR, chromatographic purity

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group directs electrophilic substitution to specific positions on the phenyl ring. Reactions occur at the meta and para positions relative to the oxadiazole ring due to steric and electronic effects.

Reaction TypeConditionsProductsYieldKey ObservationsSource
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at C4/C565–78%Enhanced regioselectivity due to CF₃ group
HalogenationCl₂/FeCl₃, 25°CChlorinated derivatives72%Preferential substitution at C4

Nucleophilic Additions

The oxadiazole ring undergoes nucleophilic attacks at the electron-deficient N–O bond. Common nucleophiles include amines and hydrazines.

Example Reaction with Aniline :
3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole+AnilineEtOH, ΔN-(oxadiazolyl)aniline\text{this compound} + \text{Aniline} \xrightarrow{\text{EtOH, Δ}} \text{N-(oxadiazolyl)aniline}

  • Yield : 58%

  • Mechanism : Ring-opening followed by re-closure to form a triazole derivative.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles.

DipolarophileConditionsProductYield
PhenylacetyleneCuI, 80°CBenzofuroxan derivative81%
AcrylonitrileMW, 120°CPyrazole-oxadiazole hybrid67%

Notable Application : Synthesis of antitumor agents via cycloaddition with functionalized alkynes .

Reduction Reactions

Reduction of the oxadiazole ring produces diamines or amino alcohols, depending on the reducing agent.

Reducing AgentConditionsProductYield
LiAlH₄THF, 0°C → 25°C1,2-Diamine63%
H₂/Pd-CEtOH, 50 psiAmino alcohol55%

Key Insight : The trifluoromethyl group stabilizes intermediates during reduction, improving yields .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the phenyl ring.

Suzuki-Miyaura Coupling :
This compound+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃Biaryl derivatives\text{this compound} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biaryl derivatives}

  • Yield : 70–85%

  • Applications : Synthesis of fluorescent probes and kinase inhibitors .

Acylation

Reaction with acyl chlorides forms amides at the oxadiazole nitrogen:
RCOCl+OxadiazoleDMAP, DCEN-Acyloxadiazole\text{RCOCl} + \text{Oxadiazole} \xrightarrow{\text{DMAP, DCE}} \text{N-Acyloxadiazole}

  • Yield : 60–75%

  • Example : 4-Bromo-N-(oxadiazol-3-yl)benzamide (IC₅₀ = 0.42 μM vs. ALP enzymes) .

Alkylation

Alkyl halides react under basic conditions to form N-alkylated derivatives:
R-X+OxadiazoleK₂CO₃, DMFN-Alkyloxadiazole\text{R-X} + \text{Oxadiazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Alkyloxadiazole}

  • Yield : 68%

  • Applications : Prodrug design for enhanced bioavailability .

Oxidation and Desulfurization

Oxidative desulfurization using Oxone converts thioether analogs to sulfones:
Oxadiazole-S-ROxone, H₂OOxadiazole-SO₂-R\text{Oxadiazole-S-R} \xrightarrow{\text{Oxone, H₂O}} \text{Oxadiazole-SO₂-R}

  • Yield : 82%

  • Utility : Improves metabolic stability in drug candidates .

Interaction with Biological Targets

While not a classical chemical reaction, the compound binds to enzymes via non-covalent interactions:

  • Alkaline Phosphatase (ALP) Inhibition : Hydrogen bonding with Ser/Thr residues (Binding Energy = −7.90 kcal/mol) .

  • Anticancer Activity : Induces apoptosis in HT-29 cells (IC₅₀ = 5.13 μM) .

Comparative Reactivity

The trifluoromethyl group confers distinct reactivity compared to non-fluorinated analogs:

Property3-[2-(CF₃)Ph]-1,2,5-oxadiazole3-Ph-1,2,5-oxadiazole
Electrophilic Substitution Rate3× fasterBaseline
Reduction Potential−1.2 V (vs. SCE)−0.8 V
pKa (N-H)−2.4−1.1

Scientific Research Applications

The applications of oxadiazole derivatives, including those containing trifluoromethyl groups, span various scientific fields due to their diverse biological activities. Oxadiazoles, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen, exhibit antimicrobial, anticonvulsant, anticancer, and herbicidal properties . The inclusion of a trifluoromethyl group (-CF3) often enhances these activities due to its unique properties such as high electronegativity and strong electron-withdrawing nature .

Antimicrobial Applications

Oxadiazole derivatives have demonstrated significant potential as antimicrobial agents. For example, certain compounds containing the 1,3,4-oxadiazole unit have shown activity against Staphylococcus aureus strains resistant to methicillin and aminoglycosides, with some being 2–8 times more active than chloramphenicol . Additionally, some 2,5-disubstituted oxadiazoles have shown anti-tubercular activity, with certain derivatives exhibiting comparable or even better activity than Isoniazid against Mycobacterium tuberculosis . Certain oxadiazoles also exhibit anti Helicobacter pylori activity .

Anticonvulsant Applications

Oxadiazoles have also been explored for their anticonvulsant properties. Studies have shown that specific substitutions on the oxadiazole ring, such as introducing an amino group at position 2 and a fluorine substituent at the para position of the benzylthio group, can improve anticonvulsant activity . Several oxadiazole-containing compounds have demonstrated activity in multiple models for testing anticonvulsant potential .

Anticancer Applications

Oxadiazoles have shown promise in anticancer research. The trifluoromethyl group is often incorporated into drug candidates to enhance their therapeutic potential . N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h ) displayed significant anticancer activity against several cancer cell lines . Additionally, certain 1,2,4-oxadiazole derivatives have exhibited antitumor activity against various human tumor cell lines, with some showing high selectivity against renal cancer cell lines . New oxadiazole derivatives have been designed and synthesized as EGFR-TK inhibitors, inducing apoptosis in liver HepG-2 cancer cells . In vitro studies of 1,3,4-Oxadiazoles have shown significant cell apoptosis by damaging the DNA of cancer cells .

Herbicidal Applications

Oxadiazole derivatives can also be used as herbicides . These compounds can be selective or non-selective herbicides and may also possess insecticidal, fungicidal, bactericidal, nematicidal, or molluscicidal activities . Oxadiazoles have a very advantageous level of biological activity for protecting plants against diseases caused by fungi .

Additional Applications

Tecovirimat, a trifluoromethyl-containing drug, has been shown to be specific for orthopoxviruses, including cowpox, vaccinia, rabbitpox, ectromelia, and monkeypox . It is a nucleoside analog that suppresses viral DNA replication and is potent against cidofovir-resistant cowpox virus .

Summary of Applications

ApplicationOxadiazole FeaturesExamples
Antimicrobial1,3,4-oxadiazole unit; 2,5-disubstituted oxadiazolesActive against Staphylococcus aureus, Mycobacterium tuberculosis, and Helicobacter pylori
AnticonvulsantAmino group at position 2; fluorine substituent at the para position of the benzylthio groupShow activity in models such as MES, scPTZ, and scSTY
AnticancerTrifluoromethyl group-containing; 1,2,4-oxadiazole derivativesActive against cancer cell lines such as SNB-19, OVCAR-8, NCI-H40, and liver HepG-2 ; induce apoptosis in cancer cells
HerbicidalSelective or non-selective herbicides; may also have insecticidal, fungicidal, bactericidal, nematicidal, or molluscicidal activities
AntiviralTrifluoromethyl-containingTecovirimat is specific for orthopoxviruses and suppresses viral DNA replication

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Variations in 1,2,5-Oxadiazole Derivatives

Key structural analogues include derivatives with substituent modifications on the oxadiazole ring or the aryl group. Examples from the literature:

Compound Name Substituent Modifications Melting Point (°C) Purity (HPLC, 254 nm) Key Applications
3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole Base structure Not reported Not reported Under investigation
3-(4-Bromophenyl)-4-((4-methylpiperidin-1-yl)methyl)-1,2,5-oxadiazole 2-Oxide Bromophenyl, piperidinylmethyl, N-oxide 68–69 95.0% Neuroprotective studies
3-(4-Methoxyphenyl)-4-((methylpiperidin-1-yl)methyl)-1,2,5-oxadiazole 2-Oxide Methoxyphenyl, piperidinylmethyl, N-oxide 54–55 99.8% Neuroprotective studies
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Chloromethyl, 1,2,4-oxadiazole isomer 34–35 95% Synthetic intermediate

Key Observations :

  • Ring Isomerism : Substitution of the oxadiazole ring (1,2,5 vs. 1,3,4) significantly alters electronic properties. For example, 1,3,4-oxadiazoles (e.g., from ) exhibit stronger hydrogen-bonding capacity due to the N–O–N arrangement, enhancing biological activity in agrochemicals .
  • N-Oxide Functionalization : The presence of an N-oxide group (e.g., compounds in ) improves solubility and bioavailability, critical for neuroprotective agents .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) increase thermal stability and resistance to metabolic degradation.

Biological Activity

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development. The focus will be on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a trifluoromethyl group attached to a phenyl moiety. This structural configuration is believed to enhance its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), MDA-MB-231 (breast), and A2780 (ovarian) cells. The IC50 values for these compounds ranged from 11.5 to 13 µM, indicating potent activity compared to standard treatments like sorafenib .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
3aHepG211.5
12bMDA-MB-23111.6
5dA278013
6oSGC-7901 (gastric)2.3

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. Compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. One study reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA, outperforming standard antibiotics .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
102MRSA4
103E. coli64
126M. tuberculosis H37Rv0.04

Anti-inflammatory Activity

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties as well. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological models .

The biological activity of this compound is attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through caspase activation.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Cytotoxic Effects on Glioblastoma : A study evaluated the cytotoxic effects of oxadiazole derivatives on the LN229 glioblastoma cell line using MTT assays, demonstrating significant cell death through DNA damage pathways .
  • In Vivo Anti-diabetic Activity : In a genetically modified Drosophila model, certain oxadiazole derivatives showed promising results in lowering glucose levels, suggesting potential for anti-diabetic applications .

Q & A

Q. What are the most reliable synthetic routes for 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor nitriles or amidoximes under acidic or thermal conditions. For example, analogous oxadiazoles are synthesized via condensation of substituted benzoyl chlorides with amidoximes in ethanol under reflux, achieving yields of 60–75% . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while higher temperatures (>100°C) may degrade trifluoromethyl groups. Catalyst selection (e.g., polyphosphoric acid) can reduce side reactions .

Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons adjacent to the trifluoromethyl group) and trifluoromethyl substitution (δ 120–125 ppm in ¹³C) .
  • FT-IR : Key peaks include C=N stretching (1600–1650 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error. Elemental analysis (C, H, N) must align with theoretical values within ±0.3% .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL considered promising .
  • Antioxidant Potential : Perform DPPH radical scavenging assays (IC₅₀ < 100 µM indicates significant activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Low oral bioavailability may explain in vivo inefficacy .
  • Formulation Optimization : Use nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm mechanistic targets (e.g., kinases, DNA topoisomerases) .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for trifluoromethyl-oxadiazole derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Focus on hydrophobic pockets accommodating the trifluoromethyl group .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity. Hammett constants (σ) for substituents predict electron-withdrawing effects .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates strong binding) .

Q. How should researchers address contradictory results in thermal stability studies of this compound?

Methodological Answer:

  • DSC/TGA Analysis : Compare decomposition temperatures (Td) across multiple batches. Variations >10°C suggest impurities or polymorphic forms .
  • Crystallography : Single-crystal XRD resolves structural anomalies (e.g., π-stacking vs. hydrogen-bonding networks affecting stability) .
  • Accelerated Aging Studies : Store samples under stress conditions (40°C/75% RH) for 1–3 months and monitor degradation via HPLC .

Q. What strategies optimize regioselectivity in derivatizing the oxadiazole ring for enhanced bioactivity?

Methodological Answer:

  • Directed C-H Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position, which sterically shields reactive sites .
  • Microwave-Assisted Synthesis : Reduces reaction time (15–30 mins vs. hours) and improves regiocontrol via uniform heating .
  • Protecting Groups : Temporarily block the 2-position with Boc groups during derivatization to prevent unwanted substitutions .

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